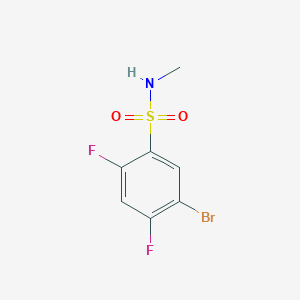
5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrF2NO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 5-bromo-2,4-difluorotoluene followed by the introduction of the N-methyl group. The reaction conditions often include the use of sulfonyl chlorides and methylamines under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to handle the reagents and conditions required. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products may include various substituted benzene derivatives.
Oxidation Products: Sulfonic acids or sulfonate esters.
Reduction Products: Amines or thiols.
科学研究应用
5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
- 5-Bromo-2,4-difluorotoluene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 2,4-Difluorobenzenesulfonyl chloride
Comparison: 5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of the N-methyl group and the sulfonamide functionality, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
分子式 |
C7H6BrF2NO2S |
|---|---|
分子量 |
286.10 g/mol |
IUPAC 名称 |
5-bromo-2,4-difluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-2-4(8)5(9)3-6(7)10/h2-3,11H,1H3 |
InChI 键 |
QHDLQNHHHWNPOV-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


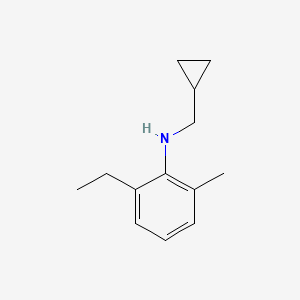
![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
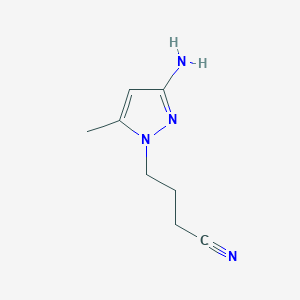
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
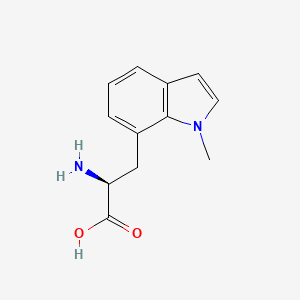
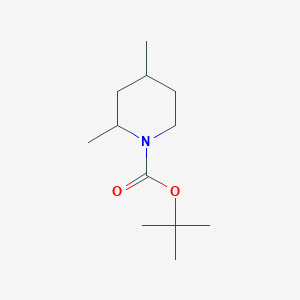
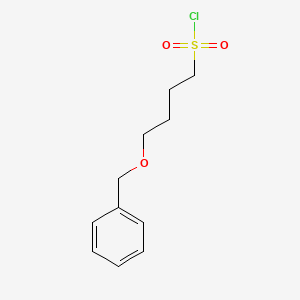
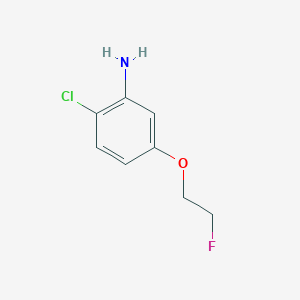
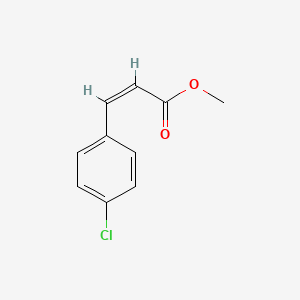
![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)

